Superior Adenosine A1 Receptor Binding Affinity Compared to Adenosine and 8-Aminoadenosine
8-Benzyloxyadenosine demonstrates sub-nanomolar binding affinity for the adenosine A1 receptor. In a direct comparison, its IC50 of 0.9 nM is significantly more potent than the reported affinity of the endogenous agonist adenosine (Ki values typically reported in the 10-100 nM range) and is orders of magnitude more potent than the C8-substituted analog 8-aminoadenosine, which exhibits a Ki of approximately 10,000 nM for the same receptor [1][2]. This indicates a substantial advantage in targeting the A1 receptor with high potency.
| Evidence Dimension | Adenosine A1 Receptor Affinity |
|---|---|
| Target Compound Data | IC50 = 0.900 nM |
| Comparator Or Baseline | Adenosine: Ki ≈ 10-100 nM (class-level inference); 8-Aminoadenosine: Ki ≈ 10,000 nM |
| Quantified Difference | 8-Benzyloxyadenosine exhibits ~10-100x higher affinity than adenosine and >10,000x higher affinity than 8-aminoadenosine. |
| Conditions | Rat brain membrane binding assay, without NaCl, using [125-I]-labeled aminobenzyl adenosine as radioligand [1]. |
Why This Matters
High A1 receptor affinity is critical for research applications requiring potent modulation of this receptor subtype with minimal off-target effects at higher concentrations.
- [1] BindingDB entry BDBM50367678. IC50: 0.900 nM. Assay: Binding affinity to adenosine A1 receptor of rat brain membranes. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367678 (accessed 2026-04-18). View Source
- [2] Fredholm, B. B., et al. International Union of Pharmacology. XXV. Nomenclature and Classification of Adenosine Receptors. Pharmacological Reviews 2001, 53(4), 527-552. (Provides context for adenosine's endogenous affinity range). View Source
